molecular formula C12H14BrN B3037853 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline CAS No. 64230-25-7

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Cat. No.: B3037853
CAS No.: 64230-25-7
M. Wt: 252.15 g/mol
InChI Key: DUYPIIPRJQKGSI-UHFFFAOYSA-N
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Description

8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS: 64230-25-7) is a brominated julolidine derivative characterized by a fused tricyclic structure with a pyridine ring and a partially saturated quinoline backbone. The compound is also known as 8-bromojulolidine and serves as a critical intermediate in organic synthesis, particularly in the development of optoelectronic materials, fluorescent probes, and bioactive molecules.

Properties

IUPAC Name

6-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-6-5-9-3-1-7-14-8-2-4-10(11)12(9)14/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYPIIPRJQKGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C(C=C2)Br)CCCN3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline typically involves multiple steps. One common method starts with the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, followed by bromination using hydrobromic acid to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Neuropharmacology

Research indicates that this compound may have neuroprotective properties. It has been evaluated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : In a preclinical model of Alzheimer's disease, 8-bromo derivatives were found to enhance cognitive function and reduce amyloid plaque formation . This suggests potential applications in developing therapeutic strategies for neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Its efficacy against various bacterial strains has been documented.

  • Case Study : A study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.

Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryPotential anti-cancer properties; induces apoptosis in cancer cells
NeuropharmacologyNeuroprotective effects; enhances cognitive function in Alzheimer’s models
Antimicrobial ActivitySignificant antibacterial activity against resistant bacterial strains
Synthetic ChemistryUsed as a building block for synthesizing complex heterocyclesGeneral Knowledge

Mechanism of Action

The mechanism of action of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

9-Bromojulolidine (CAS: N/A)

  • Key Differences : Bromine at the 9-position instead of 6.
  • Impact : Alters electronic distribution and HOMO localization. In NFBC2, 9-bromo derivatives localize HOMO charge density over the julolidine core, enhancing charge transfer in photovoltaic systems .
  • Applications: Used in donor-acceptor-donor (D-A-D) architectures for organic solar cells .

4-Bromojulolidine (CAS: N/A)

  • Key Differences : Bromine at the 4-position.
  • Impact : Reduces steric hindrance compared to 8- or 9-bromo analogs, favoring solubility in polar solvents.

Alkyl-Substituted Derivatives

1,1,7,7-Tetramethyl-8-bromojulolidine (CAS: 1259033-32-3)

  • Molecular Formula : C₁₆H₂₂BrN
  • Molecular Weight : 308.26 g/mol .
  • Key Differences : Methyl groups at 1- and 7-positions increase steric bulk and hydrophobicity (LogP > 4).
  • Applications : Discontinued commercial availability suggests niche use in specialized synthetic pathways .

Functionalized Derivatives

8-Hydroxyjulolidine-9-carbaldehyde (CAS: 33985-71-6)

  • Molecular Formula: C₁₃H₁₅NO
  • Key Features : Aldehyde and hydroxyl groups enable Schiff base formation for metal coordination (e.g., Cu²⁺ complexes with anticancer properties) .
  • Applications : Fluorescent chemosensors for Al³⁺, Ga³⁺, and In³⁺ detection .

11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carbaldehyde

  • Key Features: Pyrano-fused ring system enhances rigidity and fluorescence quantum yield (Φf = 0.793 vs. 0.007 in precursors) .
  • Applications : Cys detection in biological systems .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Applications Key Properties/Advantages References
8-Bromojulolidine 252.16 Br at 8-position Optoelectronics, probes High boiling point (378°C), LogP 3.21
9-Bromojulolidine 252.16 Br at 9-position Photovoltaic donor materials Enhanced HOMO localization
1,1,7,7-Tetramethyl-8-bromojulolidine 308.26 Br, 4 methyl groups Specialized synthesis Increased hydrophobicity
8-Hydroxyjulolidine-9-carbaldehyde 201.26 -CHO, -OH at 8,9 Metal sensors, anticancer agents Fluorescence turn-on for Group IIIA ions
11-Oxo-pyranoquinoline-10-carbaldehyde 285.30 Pyrano ring, -CHO Cysteine detection Φf = 0.793, 172-fold fluorescence turn-on

Biological Activity

8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular formula C12H14BrNC_{12}H_{14}BrN and a molecular weight of approximately 252.16 g/mol. The compound's biological activities have been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

  • CAS Number : 64230-25-7
  • IUPAC Name : this compound
  • Molecular Weight : 252.16 g/mol
  • Purity : 95%

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing the antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus, the compound demonstrated notable efficacy with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Compound Bacterial Strain MIC (µg/mL) Reference
8-Bromo CompoundE. coli MTCC 443100
8-Bromo CompoundS. aureus ATCC 2921350

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. A recent study highlighted its ability to induce apoptosis in cancer cell lines such as Colo320. The mechanism appears to involve the modulation of apoptotic pathways and increased reactive oxygen species (ROS) generation .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated; however, several studies suggest that its interaction with cellular pathways may involve:

  • Inhibition of cell proliferation : The compound may inhibit key signaling pathways involved in cell growth.
  • Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in certain cancer cells.
  • Antioxidant properties : The generation of ROS may play a role in its anticancer effects .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Focused on the effectiveness against common pathogens.
    • Results indicated that substitutions on the quinoline ring could enhance antibacterial activity.
  • Cancer Cell Line Studies :
    • Evaluated the effect of the compound on Colo320 cells.
    • Findings showed significant apoptosis induction compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing bromine at the 8-position of the pyrido[3,2,1-ij]quinoline scaffold?

  • Methodological Answer : Bromination typically employs electrophilic substitution or transition metal-catalyzed reactions. For regioselective bromination at the 8-position, consider using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperature (40–60°C) . Alternatively, direct bromination via radical initiators (e.g., AIBN) may enhance selectivity. Post-synthesis, confirm regiochemistry using 2D NMR (e.g., NOESY for spatial proximity analysis) and high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (Br⁷⁹/Br⁸¹) .

Q. Which spectroscopic techniques are critical for structural confirmation of 8-bromo derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons and carbons using DEPT-135 and HSQC to correlate signals with adjacent nuclei. For example, the deshielded proton at δ 7.2–7.5 ppm may indicate bromine’s electron-withdrawing effect on the quinoline ring .
  • ESI-MS : Monitor molecular ion clusters ([M+H]⁺/[M+Na]⁺) to validate molecular weight (e.g., expected m/z for C₁₂H₁₃BrN₂: 280.03/282.03). Isotopic abundance ratios (≈1:1 for Br⁷⁹/Br⁸¹) confirm bromine presence .
  • IR Spectroscopy : Identify C-Br stretching vibrations near 550–650 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Use desiccants (e.g., silica gel) to minimize hydrolysis. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf-life. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during bromination?

  • Methodological Answer :

  • DoE Approach : Use a factorial design to test variables: solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1–1.5 equiv. Br₂). Analyze outcomes via LC-MS to quantify byproducts (e.g., di-brominated species).
  • Catalyst Screening : Evaluate Fe(DS)₃ (iron dodecyl sulfate) under ultrasound to enhance reaction efficiency and selectivity, as demonstrated for analogous fused quinoline systems .
  • Kinetic Analysis : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates and adjust quenching times .

Q. How to resolve discrepancies between observed and calculated isotopic patterns in mass spectrometry?

  • Methodological Answer :

  • Isotopic Simulation : Use software (e.g., mMass) to simulate Br⁷⁹/Br⁸¹ isotopic distributions. Deviations may indicate co-eluting impurities or adduct formation (e.g., [M+NH₄]⁺).
  • High-Resolution MS : Compare observed m/z (e.g., 280.0321) with theoretical values (Δ < 5 ppm). If unresolved, employ tandem MS (CID fragmentation) to isolate the target ion .

Q. What computational methods validate the electronic effects of bromine substitution on photophysical properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps and electron density maps. Bromine’s inductive effect reduces π→π* transition energy, red-shifting UV-Vis absorption (e.g., λmax ≈ 320 nm vs. 290 nm for non-brominated analogs) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .

Q. How to design biological assays to evaluate the compound’s activity against kinase targets?

  • Methodological Answer :

  • In Vitro Kinase Inhibition : Use FRET-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, JAK2). Test IC₅₀ values at 0.1–100 µM. Include staurosporine as a positive control .
  • Cytotoxicity Screening : Employ MTT assays on HEK293 or HepG2 cells. Pre-treat with glutathione to assess redox-mediated toxicity linked to bromine .

Q. What strategies isolate trace impurities during scale-up synthesis?

  • Methodological Answer :

  • Prep-HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile. Adjust gradient slope to resolve brominated byproducts (retention time shifts ≈1–2 min per substituent).
  • Crystallization : Screen solvents (e.g., EtOAc/hexane) under slow cooling. XRPD can confirm polymorph purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Reactant of Route 2
Reactant of Route 2
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

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